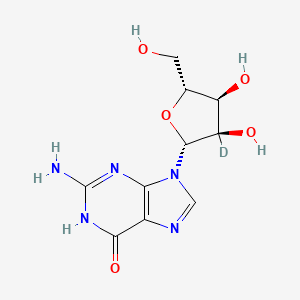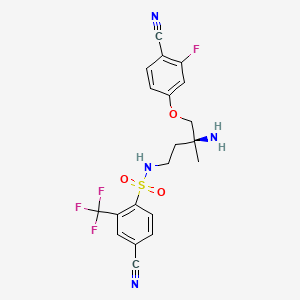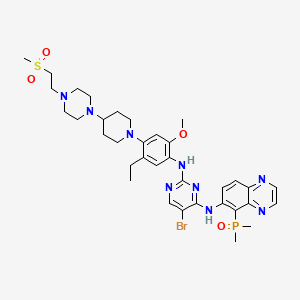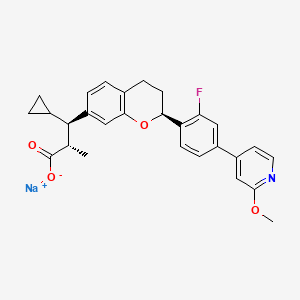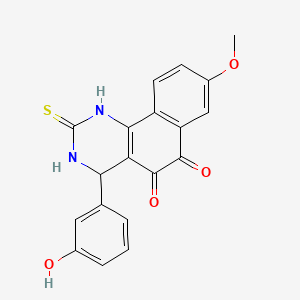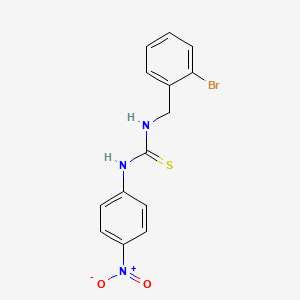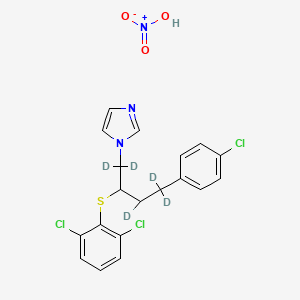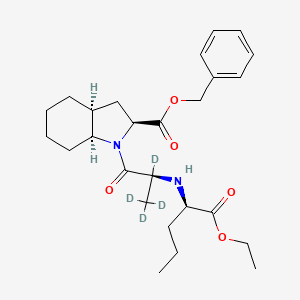
Lycbx
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Lycbx is a fluorescent biotin derivative of Lucifer Yellow, which is a neuronal tracer. The biotin portion of the molecule allows for the amplification of the fluorescent signal using standard biotin-avidin or biotin-streptavidin biochemistry . This compound is widely used in neuroscience research for tracing neuronal pathways and studying cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Lycbx involves the derivatization of Lucifer Yellow with biotin. The process typically includes the following steps:
Activation of Lucifer Yellow: Lucifer Yellow is first activated using a coupling reagent such as N-hydroxysuccinimide (NHS) ester.
Coupling with Biotin: The activated Lucifer Yellow is then reacted with biotin in the presence of a base, such as triethylamine, to form the biotinylated derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is carried out in cGMP (current Good Manufacturing Practice) facilities to ensure high purity and quality. The reaction conditions are optimized to achieve maximum yield and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Lycbx undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for different research applications.
Aplicaciones Científicas De Investigación
Lycbx has a wide range of applications in scientific research, including:
Neuroscience: Used as a neuronal tracer to study neuronal pathways and connectivity.
Cell Biology: Employed in cell labeling and imaging to visualize cellular structures and processes.
Medicine: Utilized in diagnostic assays and imaging techniques to detect and monitor diseases.
Industry: Applied in the development of fluorescent probes and dyes for various industrial applications
Mecanismo De Acción
The mechanism of action of Lycbx involves its ability to bind to specific cellular components and emit fluorescence upon excitation. The biotin portion of the molecule allows for the amplification of the fluorescent signal through biotin-avidin or biotin-streptavidin interactions. This amplification enhances the sensitivity and accuracy of detection in various assays.
Comparación Con Compuestos Similares
Similar Compounds
Lucifer Yellow: The parent compound of Lycbx, used as a neuronal tracer.
Fluorescein: Another fluorescent dye used for similar applications but with different spectral properties.
Rhodamine: A fluorescent dye with applications in cell biology and imaging
Uniqueness of this compound
This compound is unique due to its biotinylated structure, which allows for signal amplification through biotin-avidin interactions. This feature makes it highly sensitive and suitable for applications requiring precise and accurate detection.
Propiedades
Fórmula molecular |
C33H42K2N6O11S3 |
|---|---|
Peso molecular |
873.1 g/mol |
Nombre IUPAC |
dipotassium;2-[5-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]pentyl]-6-amino-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonate |
InChI |
InChI=1S/C33H44N6O11S3.2K/c34-29-20-15-19(52(45,46)47)16-21-28(20)22(17-25(29)53(48,49)50)32(43)39(31(21)42)14-8-2-7-13-36-26(40)10-3-1-6-12-35-27(41)11-5-4-9-24-30-23(18-51-24)37-33(44)38-30;;/h15-17,23-24,30H,1-14,18,34H2,(H,35,41)(H,36,40)(H2,37,38,44)(H,45,46,47)(H,48,49,50);;/q;2*+1/p-2/t23-,24-,30-;;/m0../s1 |
Clave InChI |
VZXAFTRIDBDGEE-HPIAMODPSA-L |
SMILES isomérico |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+] |
SMILES canónico |
C1C2C(C(S1)CCCCC(=O)NCCCCCC(=O)NCCCCCN3C(=O)C4=CC(=CC5=C4C(=CC(=C5N)S(=O)(=O)[O-])C3=O)S(=O)(=O)[O-])NC(=O)N2.[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


